Moxifloxacinhydrochlorid

Übersicht

Beschreibung

Moxifloxacin Hydrochlorid ist ein synthetisches Fluorchinolon-Antibiotikum, das zur Behandlung verschiedener bakterieller Infektionen eingesetzt wird. Es ist wirksam gegen ein breites Spektrum von Bakterien, einschließlich derer, die Atemwegsinfektionen, Hautinfektionen und intraabdominale Infektionen verursachen . Moxifloxacin Hydrochlorid ist bekannt für seine hohe Wirksamkeit und ist in oralen, intravenösen und ophthalmischen Formulierungen erhältlich .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Moxifloxacin Hydrochlorid beinhaltet die Kondensation von 1-Cyclopropyl-6,7-Difluor-8-Methoxy-4-oxo-1,4-Dihydro-3-Chinolincarbonsäure mit (S,S)-2,8-Diazabicyclo[4.3.0]nonan unter der Katalyse eines tertiären Amins . Die Reaktion wird in einem organischen Lösungsmittel durchgeführt, gefolgt von der Bildung eines Komplexsalzes mit einer chiralen organischen Säure. Dieses Komplexsalz wird dann mit Salzsäure oder Chlorwasserstoffgas umgesetzt, um Moxifloxacin Hydrochlorid zu erzeugen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Moxifloxacin Hydrochlorid beinhaltet ein Reinigungsprozess unter Verwendung eines Gemischs aus Ethanol, Wasser und konzentrierter Salzsäure. Diese Methode ermöglicht eine effiziente Kristallisation und Reinigung der Verbindung, was sie für die großtechnische Produktion geeignet macht .

Wissenschaftliche Forschungsanwendungen

Moxifloxacin Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: Es wird bei der Entwicklung neuer Antibiotikaformulierungen und Arzneimittelverabreichungssysteme eingesetzt.

Wirkmechanismus

Moxifloxacin Hydrochlorid entfaltet seine antibakterielle Wirkung durch die Hemmung der Enzyme Topoisomerase II (DNA-Gyrase) und Topoisomerase IV. Diese Enzyme sind essentiell für die Replikation, Transkription und Reparatur bakterieller DNA. Durch die Hemmung dieser Enzyme verhindert Moxifloxacin Hydrochlorid die Replikation und Reparatur der Bakterien-DNA, was zum Absterben der Bakterienzellen führt .

Wirkmechanismus

Target of Action

Moxifloxacin hydrochloride, a synthetic fluoroquinolone antibiotic agent, primarily targets bacterial enzymes, specifically DNA gyrase (also known as topoisomerase II) and topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, transcription, and repair .

Mode of Action

Moxifloxacin hydrochloride interacts with its targets by binding to these enzymes, thereby inhibiting their function . This interaction blocks bacterial DNA replication by preventing the untwisting of the DNA double helix, which is a necessary step for DNA replication . Notably, moxifloxacin has a 100 times higher affinity for bacterial DNA gyrase than for mammalian .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts several biochemical pathways in bacteria. The most significant of these is the DNA replication pathway , which is essential for bacterial growth and proliferation . A study also suggested that moxifloxacin induced liver injury might be related to the biosynthesis of unsaturated fatty acids, glutathione metabolism, beta-alanine metabolism, one carbon pool by folate, and cysteine and methionine metabolism .

Pharmacokinetics

Moxifloxacin hydrochloride exhibits excellent pharmacokinetic properties. It is well absorbed with a high bioavailability of approximately 90% . The plasma half-life ranges between 11.4–15.2 hours, indicating a once-daily treatment regimen . Moxifloxacin is metabolized in the liver via glucuronide and sulfate conjugation . About 22% of a moxifloxacin dose is excreted via the kidneys as unmetabolised moxifloxacin, while 14% and 2.5% of a dose is renally excreted as acylglucuronide (M2) and N-sulphate (M1), respectively .

Result of Action

The result of moxifloxacin’s action at the molecular level is the inhibition of bacterial DNA replication, leading to the death of the bacteria . At the cellular level, it causes changes in the conformation of human serum albumin, increasing the hydrophobicity around tryptophan residues . It also causes transient hepatotoxicity, with the most serious liver injury occurring in the 7 days continuous administration group .

Action Environment

The action of moxifloxacin hydrochloride can be influenced by various environmental factors. For instance, the pH, buffer type and concentration, and eosin Y concentration can affect the formation of a binary complex of moxifloxacin and eosin Y . Additionally, products containing magnesium, aluminum, iron or zinc, including antacids, sucralfate, multivitamins and didanosine buffered tablets for oral suspension or the pediatric powder for oral solution, should be administered at least 4 hours before or 8 hours after taking moxifloxacin hydrochloride .

Biochemische Analyse

Biochemical Properties

Moxifloxacin hydrochloride functions by inhibiting DNA gyrase, a type II topoisomerase, and topoisomerase IV . These enzymes are necessary to separate bacterial DNA, thereby inhibiting cell replication .

Cellular Effects

Moxifloxacin hydrochloride is used to treat various bacterial infections . It has been shown to have a dose-dependent reduction in bacterial density in the cerebrospinal fluid (CSF) in rabbit models of meningitis . It is also effective against both Gram-positive and Gram-negative bacteria .

Molecular Mechanism

Moxifloxacin hydrochloride exerts its effects at the molecular level by inhibiting DNA gyrase and topoisomerase IV . These enzymes are necessary for the separation of bacterial DNA, thereby inhibiting cell replication .

Temporal Effects in Laboratory Settings

In laboratory settings, moxifloxacin hydrochloride has shown to have high tissue levels rapidly attained after a 400-mg dose, and these levels exceed the minimum inhibitory concentration (MIC) values for respiratory pathogens for a 30-hour period .

Dosage Effects in Animal Models

In animal models, treatment with moxifloxacin hydrochloride resulted in a dose-dependent reduction in bacterial density . It was equivalent in efficacy to ceftriaxone or vancomycin in rabbit models of meningitis .

Metabolic Pathways

Moxifloxacin hydrochloride is eliminated via metabolic, renal, and biliary/faecal routes . About 22% of a moxifloxacin dose is excreted via the kidneys as unmetabolised moxifloxacin, while 14% and 2.5% of a dose is renally excreted as acylglucuronide (M2) and N-sulphate (M1), respectively .

Transport and Distribution

Moxifloxacin hydrochloride is rapidly absorbed in humans, with a high bioavailability of approximately 90% . There is good distribution to saliva, interstitial fluids, and lung tissues .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Moxifloxacin Hydrochloride involves the condensation of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid with (S,S)-2,8-diazabicyclo[4.3.0]nonane under the catalysis of tertiary amine . The reaction is carried out in an organic solvent, followed by the formation of a complex salt with a chiral organic acid. This complex salt is then reacted with hydrochloric acid or hydrogen chloride gas to produce Moxifloxacin Hydrochloride .

Industrial Production Methods: The industrial production of Moxifloxacin Hydrochloride involves a purification process using a mixed solvent of ethanol, water, and concentrated hydrochloric acid. This method allows for the efficient crystallization and purification of the compound, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Reaktionstypen: Moxifloxacin Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, einschließlich:

Oxidation: Es kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern.

Substitution: Substitutionsreaktionen können an bestimmten Positionen am Chinolonring auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel wird Natriumborhydrid verwendet.

Substitution: Halogenierungsmittel wie Chlor oder Brom können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Metaboliten und Derivate von Moxifloxacin Hydrochlorid, die unterschiedliche pharmakologische Eigenschaften haben können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Levofloxacin: Ein weiteres Fluorchinolon-Antibiotikum mit einem ähnlichen Wirkmechanismus, jedoch unterschiedlichen pharmakokinetischen Eigenschaften.

Ciprofloxacin: Ein weit verbreitetes Fluorchinolon mit einem breiteren Wirkungsspektrum, aber höherem Potenzial für Nebenwirkungen.

Gatifloxacin: Ähnlich wie Moxifloxacin Hydrochlorid, aber mit unterschiedlichen klinischen Anwendungen und Nebenwirkungsprofilen.

Einzigartigkeit: Moxifloxacin Hydrochlorid ist aufgrund seiner hohen Wirksamkeit gegen ein breites Spektrum von Bakterien, einschließlich derer, die gegen andere Antibiotika resistent sind, einzigartig. Es hat auch ein günstiges Sicherheitsprofil und ist in mehreren Formulierungen erhältlich, was es für verschiedene klinische Anwendungen vielseitig einsetzbar macht .

Eigenschaften

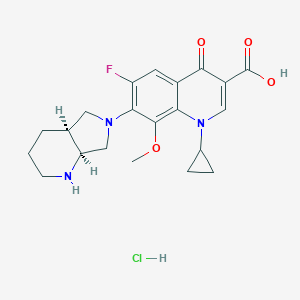

IUPAC Name |

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIIJJHBXUESQI-DFIJPDEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045921 | |

| Record name | Moxifloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186826-86-8 | |

| Record name | Moxifloxacin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186826-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moxifloxacin hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186826868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moxifloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOXIFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C53598599T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.